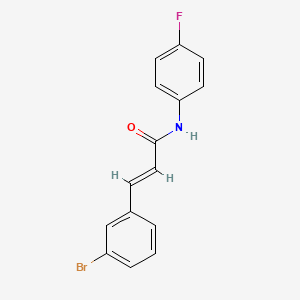
3-(3-bromophenyl)-N-(4-fluorophenyl)acrylamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
This compound contains two phenyl rings, one with a bromo substituent and the other with a fluoro substituent. The two rings are connected by an acrylamide group. The presence of these functional groups could potentially give this compound interesting chemical properties, but without specific studies or data, it’s hard to say for certain .
Molecular Structure Analysis
The molecular structure of this compound, as indicated by its name, would consist of two phenyl rings connected by an acrylamide group. The bromo and fluoro substituents could potentially influence the electronic structure and reactivity of the molecule .Chemical Reactions Analysis
The chemical reactions that this compound can undergo would be largely determined by its functional groups. The bromo and fluoro substituents might be susceptible to nucleophilic aromatic substitution reactions, while the acrylamide group could potentially undergo addition reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the bromo and fluoro substituents might increase its density and boiling point compared to a simple phenyl compound .科学的研究の応用
Fluorescence Quenching Studies
Acrylamide derivatives are utilized in fluorescence quenching studies to probe protein structures and dynamics. For example, acrylamide has been demonstrated to be an effective quencher of tryptophanyl fluorescence, providing insights into the exposure of tryptophan residues within proteins. This method is valuable for understanding protein conformational changes and interactions with inhibitors, suggesting its broad applicability in biochemical research (Eftink & Ghiron, 1976).
Polymer Chemistry and Material Science
In the field of polymer chemistry, acrylamide derivatives have been synthesized for various applications. For instance, novel acrylamide derivatives have shown promise as corrosion inhibitors for metals in acidic solutions, indicating their potential in industrial applications to protect metals from corrosive environments (Abu-Rayyan et al., 2022). Another study focused on the solubility of N-[(4-bromo-3,5-difluorine)phenyl]acrylamide in methanol-ethanol solutions, which is crucial for its application in polymerization reactions for industrial product and process design (Yao et al., 2010).
Environmental and Safety Studies
Research on the safety and environmental impact of acrylamide and its derivatives is also significant. Studies have extensively investigated the effects of acrylamide exposure in cells, tissues, animals, and humans, contributing to a better understanding of its formation in foods and its potential health implications. Such research is fundamental for developing strategies to minimize exposure and mitigate risks associated with acrylamide in the environment and food industry (Friedman, 2003).
Biochemical and Molecular Biology Applications
Acrylamide derivatives have been utilized in biochemical and molecular biology research, including studies on DNA and protein interactions. For example, acrylamide gels serve as a medium for electrophoresis, facilitating the separation and analysis of proteins and nucleic acids. This application underscores the material's importance in laboratory practices for studying biological molecules (Bonner & Laskey, 1974).
作用機序
特性
IUPAC Name |
(E)-3-(3-bromophenyl)-N-(4-fluorophenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11BrFNO/c16-12-3-1-2-11(10-12)4-9-15(19)18-14-7-5-13(17)6-8-14/h1-10H,(H,18,19)/b9-4+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYDADZJZERKEJU-RUDMXATFSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)C=CC(=O)NC2=CC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)Br)/C=C/C(=O)NC2=CC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11BrFNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-bromophenyl)-N-(4-fluorophenyl)acrylamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

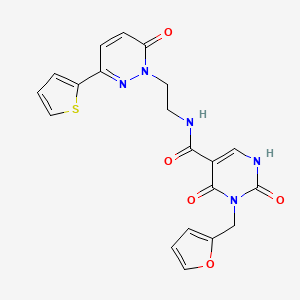
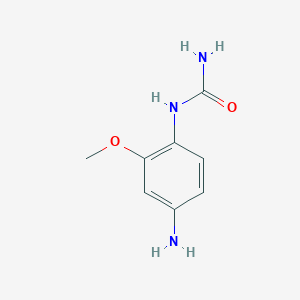
![tert-butyl N-{[(4-ethylphenyl)carbamoyl]methyl}carbamate](/img/structure/B2656372.png)
![Ethyl 4-[3-(2-chlorophenyl)-2-cyanoprop-2-enamido]benzoate](/img/structure/B2656374.png)
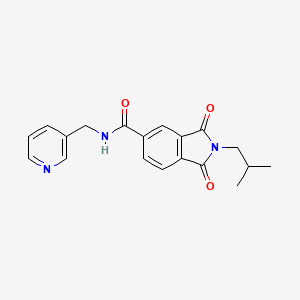

![N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(2-hydroxy-2-(naphthalen-1-yl)ethyl)oxalamide](/img/structure/B2656380.png)
![N'-(3,4-Dimethylphenyl)-N-[(4-thiomorpholin-4-yloxan-4-yl)methyl]oxamide](/img/structure/B2656381.png)
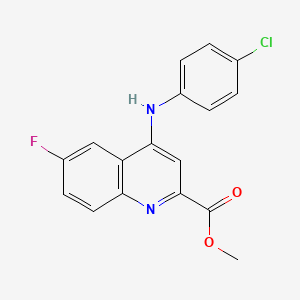
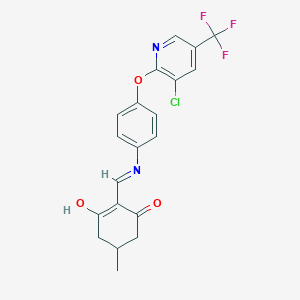
![[5-Iodo-1-(2,2,2-trifluoroethyl)pyrazol-3-yl]methanol](/img/structure/B2656386.png)
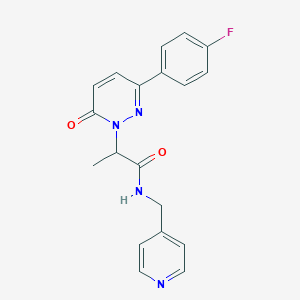
![3-(3-chlorophenyl)-N-{2-hydroxy-2-[4-(thiophen-2-yl)phenyl]ethyl}propanamide](/img/structure/B2656389.png)
![2-[4-(4-Methoxyphenyl)-1,3-thiazol-2-yl]ethan-1-amine hydrochloride](/img/structure/B2656391.png)